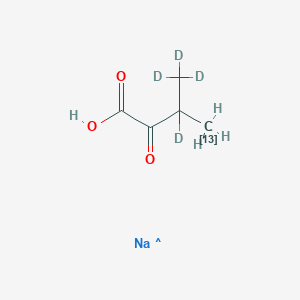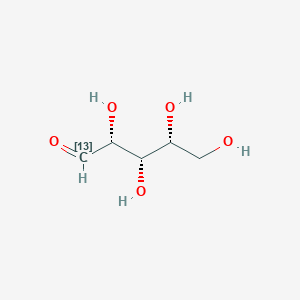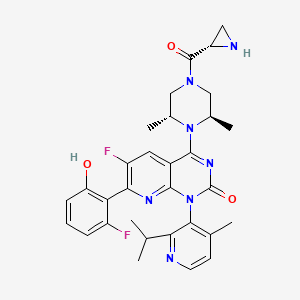
Fluorescent HIV Substrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescent HIV Substrate is a specialized compound used in the detection and analysis of HIV-related DNA. This compound is integral to various biosensing strategies, particularly those involving fluorescence-based detection methods. The primary function of this compound is to facilitate the identification and quantification of HIV DNA, which is crucial for early diagnosis and treatment of HIV infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fluorescent HIV Substrate typically involves the integration of strand displacement amplification with a magnesium ion-dependent DNAzyme catalytic reaction. This method is designed to be rapid and efficient, allowing for the sensitive detection of HIV-related DNA .
Industrial Production Methods: In an industrial setting, the production of this compound follows a streamlined process that ensures high yield and purity. The process involves the synthesis of DNAzyme sequences, which are then activated by magnesium ions to cleave the substrate DNA, resulting in the separation of fluorophore reporters from quenchers and the recovery of fluorescence .
Chemical Reactions Analysis
Types of Reactions: Fluorescent HIV Substrate primarily undergoes catalytic cleavage reactions facilitated by DNAzymes. These reactions are highly specific and occur under optimal conditions involving magnesium ions .
Common Reagents and Conditions: The key reagents used in these reactions include magnesium ions and DNAzyme sequences. The reactions are typically conducted under conditions that favor the hybridization of target HIV DNA with template DNA, followed by the activation of strand displacement amplification .
Major Products Formed: The primary product of these reactions is the cleaved substrate DNA, which results in the recovery of fluorescence. This fluorescence signal is then used to detect and quantify the presence of HIV DNA .
Scientific Research Applications
Fluorescent HIV Substrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: Used in the development of biosensors for the detection of HIV-related DNA.
Biology: Facilitates the study of HIV DNA interactions and the mechanisms of HIV infection.
Medicine: Integral to the early diagnosis and monitoring of HIV infections, enabling timely and effective treatment.
Industry: Employed in the production of diagnostic kits and tools for HIV detection
Mechanism of Action
The mechanism of action of Fluorescent HIV Substrate involves the activation of DNAzyme sequences by magnesium ions. Upon activation, these DNAzymes catalyze the cleavage of substrate DNA, leading to the separation of fluorophore reporters from quenchers. This separation results in the recovery of fluorescence, which is then used to detect and quantify HIV DNA .
Comparison with Similar Compounds
Fluorescent HIV Substrate is unique in its ability to facilitate rapid and sensitive detection of HIV-related DNA. Similar compounds include:
Cadmium Telluride Quantum Dots (CdTe QDs): Used in the detection of HIV-1 p24 antigen via fluorescence and visual immunoassays.
HiLyte Fluor 488/QXL 520-based FRET Peptide: Utilized in continuous measurement of enzyme activities in HIV protease assays.
Compared to these compounds, this compound offers superior sensitivity and specificity in the detection of HIV DNA, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C50H76N14O14 |
|---|---|
Molecular Weight |
1097.2 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C50H76N14O14/c1-7-9-16-32(41(52)68)58-42(69)28(6)57-45(72)35(20-22-39(66)67)60-48(75)36(24-29-19-21-38(65)37(25-29)64(77)78)62-46(73)33(17-10-8-2)61-49(76)40(26(3)4)63-47(74)34(18-13-23-55-50(53)54)59-43(70)27(5)56-44(71)30-14-11-12-15-31(30)51/h11-12,14-15,19,21,25-28,32-36,40,65H,7-10,13,16-18,20,22-24,51H2,1-6H3,(H2,52,68)(H,56,71)(H,57,72)(H,58,69)(H,59,70)(H,60,75)(H,61,76)(H,62,73)(H,63,74)(H,66,67)(H4,53,54,55)/t27-,28-,32-,33-,34-,35-,36-,40-/m0/s1 |
InChI Key |
GPRJANMHXYPOPZ-YXPCIDTISA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)[C@H](CCCC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)C2=CC=CC=C2N |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B15140664.png)

![disodium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B15140690.png)
![(2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15140699.png)
![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-3-ethyl-13-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B15140711.png)









